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molecular formula C16H26N2O B8476811 2,6-Diisopropyl-4-morpholin-4-yl-phenylamine

2,6-Diisopropyl-4-morpholin-4-yl-phenylamine

Cat. No. B8476811
M. Wt: 262.39 g/mol
InChI Key: OATSGRXHFZSTEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08012962B2

Procedure details

A mixture of N-(4-amino-2,6-diisopropyl-phenyl)-4-methyl-benzenesulfonamide (346 mg), bis-(2-bromoethyl)ether (151 μL), N,N-diisopropyl-ethylamine (0.53 mL) and N-methylpyrrolidine (1.0 mL) was heated to 180° C. for 20 minutes in a sealed microwave process vial. The mixture was diluted with ethyl acetate (20 mL), washed with brine (30 mL) and saturated aqueous potassium carbonate (30 mL) and dried over sodium sulfate. The organic phase was concentrated in vacuo and redissolved in a mixture of sulfuric acid (1.9 mL) and water (0.1 mL) and stirred at 40° C. for 3 hours. Ice (30 mL) and water (30 mL) were added and the mixture was basified with solid potassium carbonate. The mixture was extracted with ethyl acetate (3×20 mL) and the combined organic phases were dried over sodium sulfate and concentrated in vacuo to furnish 260 mg (99%) of the title compound as a white solid. NMR (500 MHz, CDCl3): 1.26 (d, 12H), 2.95 (m, 2H), 3.06 (m, 4H), 3.49 (b, 2H), 3.87 (m, 4H), 6.69 (s, 2H).
Name
N-(4-amino-2,6-diisopropyl-phenyl)-4-methyl-benzenesulfonamide
Quantity
346 mg
Type
reactant
Reaction Step One
Quantity
151 μL
Type
reactant
Reaction Step One
Quantity
0.53 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([CH:8]([CH3:10])[CH3:9])[C:5]([NH:11]S(C2C=CC(C)=CC=2)(=O)=O)=[C:4]([CH:22]([CH3:24])[CH3:23])[CH:3]=1.Br[CH2:26][CH2:27][O:28][CH2:29][CH2:30]Br.C(N(CC)C(C)C)(C)C.CN1CCCC1>C(OCC)(=O)C>[CH:22]([C:4]1[CH:3]=[C:2]([N:1]2[CH2:30][CH2:29][O:28][CH2:27][CH2:26]2)[CH:7]=[C:6]([CH:8]([CH3:9])[CH3:10])[C:5]=1[NH2:11])([CH3:23])[CH3:24]

Inputs

Step One
Name
N-(4-amino-2,6-diisopropyl-phenyl)-4-methyl-benzenesulfonamide
Quantity
346 mg
Type
reactant
Smiles
NC1=CC(=C(C(=C1)C(C)C)NS(=O)(=O)C1=CC=C(C=C1)C)C(C)C
Name
Quantity
151 μL
Type
reactant
Smiles
BrCCOCCBr
Name
Quantity
0.53 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
1 mL
Type
reactant
Smiles
CN1CCCC1
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
stirred at 40° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with brine (30 mL) and saturated aqueous potassium carbonate (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in a mixture of sulfuric acid (1.9 mL) and water (0.1 mL)
ADDITION
Type
ADDITION
Details
Ice (30 mL) and water (30 mL) were added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)C1=C(C(=CC(=C1)N1CCOCC1)C(C)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 260 mg
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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